molecular formula C19H15ClN4O3 B357640 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903856-56-4

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Katalognummer B357640
CAS-Nummer: 903856-56-4
Molekulargewicht: 382.8g/mol
InChI-Schlüssel: FZDAMUJPMHRSGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. CBP-307 is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).

Wirkmechanismus

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the inhibition of PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC modulate various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. In these models, this compound was able to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17. This compound has also been shown to have immunomodulatory effects, as it was able to reduce the activation of T cells and the production of autoantibodies in preclinical models of autoimmune diseases. Additionally, this compound has been shown to have antiproliferative effects in cancer cell lines, suggesting its potential as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is its high selectivity for the PDE4D subtype, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate for clinical development. However, one of the limitations of this compound is its potential for adverse effects, such as nausea, vomiting, and diarrhea. Further studies are needed to evaluate the safety and tolerability of this compound in humans.

Zukünftige Richtungen

For 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile research include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the investigation of its potential as an anticancer agent. Additionally, the development of novel PDE4 inhibitors with improved selectivity and safety profiles may lead to the discovery of more effective treatments for inflammatory and autoimmune diseases.

Synthesemethoden

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with furan-2-carboxylic acid and 4,5-dicyanoimidazole. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in a patent application filed by the drug's developers.

Wissenschaftliche Forschungsanwendungen

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been primarily investigated for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. PDE4 inhibitors have been shown to have anti-inflammatory effects by increasing the intracellular levels of cAMP, which in turn downregulates the production of pro-inflammatory cytokines. This compound has been shown to be a potent and selective inhibitor of PDE4, with a higher affinity for the PDE4D subtype. Studies have demonstrated the efficacy of this compound in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis.

Eigenschaften

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(27-19)16-5-2-10-26-16/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDAMUJPMHRSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.